5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

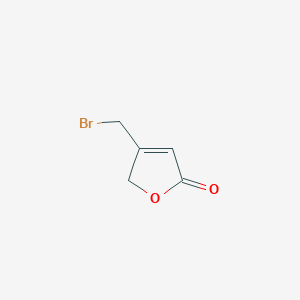

5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is a chemical compound with significant interest in various fields of chemistry due to its unique structural features and potential applications. This compound belongs to the class of furan carbaldehydes, which are known for their diverse chemical reactivity and utility in organic synthesis, materials science, and potential pharmacological activities.

Synthesis Analysis

The synthesis of furan-2-carbaldehyde derivatives, including those with bromo-nitrophenyl groups, often involves halogenation and nitration reactions that introduce the respective bromo and nitro groups into the phenyl ring, followed by the condensation with furan-2-carbaldehyde units. Methods such as the Vilsmeier-Haack reaction are commonly employed for the formylation of furan derivatives to obtain the carbaldehyde functionality (Chadwick, Chambers, Meakins, & Snowden, 1973).

Molecular Structure Analysis

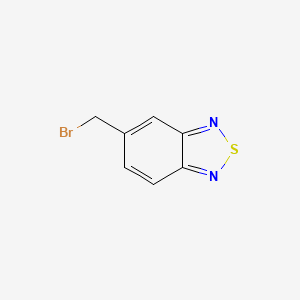

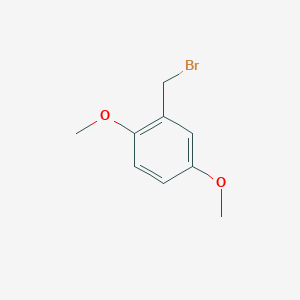

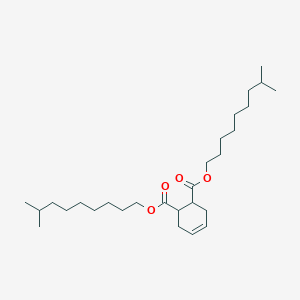

The molecular structure of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is characterized by the presence of a furan ring, which is a 5-membered oxygen-containing heterocycle, conjugated with a 2-bromo-4-nitrophenyl group through a carbaldehyde functional group. This structure can exhibit interesting electronic and steric properties, influencing its reactivity and interactions with other molecules.

Chemical Reactions and Properties

The presence of the carbaldehyde group in the furan ring makes it reactive towards nucleophilic addition reactions, while the nitro and bromo substituents on the phenyl ring can undergo further chemical transformations. These include nitro group reduction, bromo group displacement reactions, and participation in coupling reactions to form more complex molecules (Chadwick et al., 1973).

Physical Properties Analysis

The physical properties of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The nitro and bromo groups contribute to the compound's polarity, affecting its solubility in organic solvents and water. The furan ring's aromatic character also plays a role in its physical properties, including its stability and volatility.

Chemical Properties Analysis

The chemical properties of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde are largely determined by its functional groups. The aldehyde group makes it a potential substrate for aldol condensation, Schiff base formation, and other carbonyl chemistry reactions. The electron-withdrawing nature of the nitro group and the potential for nucleophilic aromatic substitution at the bromo-substituted carbon are key aspects of its reactivity (Chadwick et al., 1973).

Wissenschaftliche Forschungsanwendungen

Application

“5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde” is a furan derivative . In the realm of medicinal chemistry, furan derivatives have taken on a special position . They exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . Furan-containing compounds have therapeutic advantages such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Method of Application

The radical bromination of the methyl group with NBS/AIBN in CCl4 under reflux gave a brominated intermediate, which was converted into the corresponding phosphonate with triethyl phosphite at 130°C .

Results or Outcomes

In 2022, Almasirad et al. designed and synthesized twenty-five new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives bearing an aryl or heteroaryl methylene group on position 5 of thiazolidinone and evaluated their anti-microbial activity .

Antimicrobial and Antifungal Agent

Application

This compound is a furfural nitrophenyl derivative that has been used as an antibacterial and fungistatic agent .

Results or Outcomes

Synthesis of 5-Substituted 2-Furaldehydes Anilines

Application

5-Bromo-2-furaldehyde, a similar compound to “5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde”, has been used in the synthesis of 5-substituted 2-furaldehydes anilines .

Method of Application

This synthesis was achieved through a novel one-pot, two-step amination/Diels-Alder procedure .

Eigenschaften

IUPAC Name |

5-(2-bromo-4-nitrophenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO4/c12-10-5-7(13(15)16)1-3-9(10)11-4-2-8(6-14)17-11/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGZASQDCAESCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354430 |

Source

|

| Record name | 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde | |

CAS RN |

327049-95-6 |

Source

|

| Record name | 5-(2-Bromo-4-nitrophenyl)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327049-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)